![molecular formula C23H21N3O2S2 B2441534 (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-43-6](/img/structure/B2441534.png)
(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Psychotropic, Anti-inflammatory, and Cytotoxic Effects
- A study found that certain derivatives, including (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide, exhibited significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds were observed to have sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013).
2. Synthesis and Structural Characterization
- Research focused on the synthesis and characterization of novel functionalized derivatives, such as (Z)-methyl 2-(1-(benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroimidazo[2,1-a]isoquinolin-3(10bH)-ylidene)acetate, has been conducted. These studies are crucial for understanding the structural and physicochemical properties of these compounds (Arab-Salmanabadi et al., 2015).
3. Analgesic, Antihypoxic, and Antimicrobial Activities
- Studies have shown that derivatives such as (Z)-2-(2-Arylhydrazono)-2-(3,3-Dimethyl-3,4-Dihydroisoquinolin-1-Yl)Acetamides exhibit analgesic effects, with some compounds displaying antihypoxic effects. Additionally, these compounds have demonstrated slight antimicrobial activity (Mikhailovskii et al., 2020).
4. Antibacterial Agents
- Synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which possess a broad spectrum of in-vitro antibacterial activity against various microorganisms, has been explored. This indicates potential applications in developing new antibacterial agents (Bhoi et al., 2015).
5. Cytotoxic Activity against Cancer Cell Lines
- Research has been conducted on the cytotoxic activity of certain N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, highlighting their potential in cancer treatment (Nguyen et al., 2019).
6. Antitumor Activity
- Novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. Certain compounds showed broad spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared with the control 5-FU (Al-Suwaidan et al., 2016).
The compound "(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide" and its derivatives have been the subject of various scientific research studies. Here are some key findings from recent research:
Cytotoxicity and Psychotropic Activities : A study by Zablotskaya et al. (2013) synthesized derivatives similar to the compound and found them to have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with some antimicrobial action (Zablotskaya et al., 2013).
Synthesis and Structural Characterization : Arab-Salmanabadi et al. (2015) conducted a study on the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a]quinolines, providing detailed structural characterization of these compounds (Arab-Salmanabadi et al., 2015).
Analgesic, Antihypoxic, and Antimicrobial Activity : A study by Mikhailovskii et al. (2020) synthesized acetamides similar to the mentioned compound, showing significant analgesic effects, some compounds exhibiting antihypoxic effects, and slight antimicrobial activity (Mikhailovskii et al., 2020).
Antibacterial Activity : Bhoi et al. (2015) synthesized novel derivatives containing the quinoline linkage and found them to have a broad spectrum of in-vitro antibacterial activity against various microorganisms (Bhoi et al., 2015).
Antitumor Activity and Molecular Docking : Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones showing broad spectrum antitumor activity and demonstrated molecular docking similar to known inhibitors (Al-Suwaidan et al., 2016).
Anticonvulsant and Antimicrobial Activities : Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives and evaluated them for antimicrobial and anticonvulsant activities, with some compounds showing broad spectrum activity against bacteria and fungi, and potent anticonvulsant activity (Rajasekaran et al., 2013).
Antiproliferative Activity through VEGFR-2-TK Inhibition : Hassan et al. (2021) synthesized derivatives with antiproliferative activity, showing higher cytotoxic activity than certain controls and inhibitory activity against VEGFR-2 (Hassan et al., 2021).
Anti-inflammatory Agents : Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and evaluated their anti-inflammatory activity using in-vitro and in-vivo models, showing promising results (Nikalje et al., 2015).
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-13-26-19-11-5-6-12-20(19)30-23(26)24-21(27)15-29-16-22(28)25-14-7-9-17-8-3-4-10-18(17)25/h1,3-6,8,10-12H,7,9,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRNRWWIUJASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)
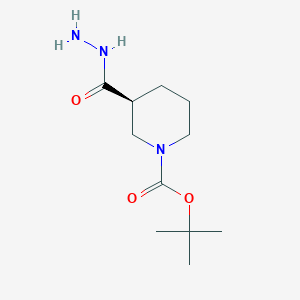
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)
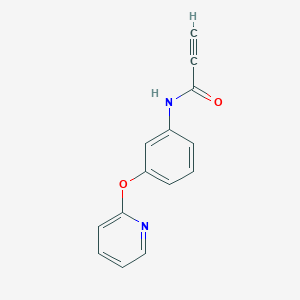

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
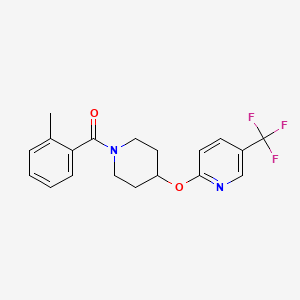
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B2441464.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)
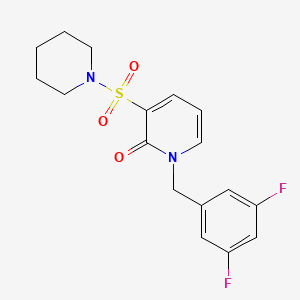
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
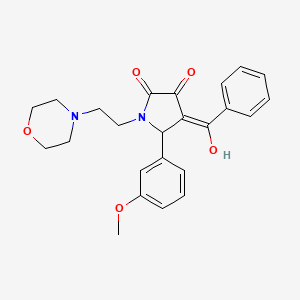
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)